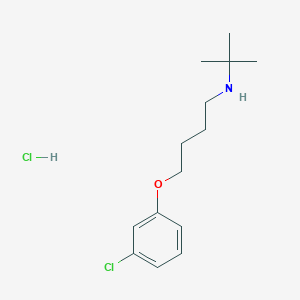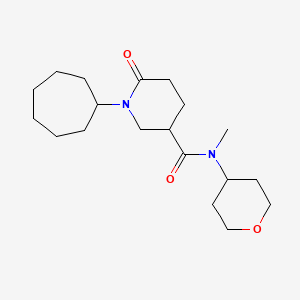![molecular formula C15H11Cl2IO3 B6070346 4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B6070346.png)
4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde is a complex organic compound characterized by its multiple functional groups, including a benzyl ether, an iodine atom, a methoxy group, and an aldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde typically involves multiple steps, starting with the appropriate precursors. One common approach is to start with 2,4-dichlorobenzyl alcohol and 3-iodo-5-methoxybenzaldehyde as starting materials. The reaction conditions may include the use of a strong base, such as sodium hydride, to deprotonate the alcohol, followed by a nucleophilic substitution reaction to form the ether linkage.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure high yield and purity. The process would involve large reactors, precise temperature control, and efficient separation techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: : The iodine atom can be reduced to form an iodide.
Substitution: : The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : 4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid
Reduction: : 4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzyl iodide
Substitution: : Various derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of halogenated compounds on biological systems. It can also serve as a probe to investigate enzyme-substrate interactions.
Medicine
In medicine, this compound may have potential applications in drug development. Its structural complexity and reactivity make it a candidate for the synthesis of new pharmaceuticals.
Industry
In industry, this compound can be used in the production of specialty chemicals, including dyes, pigments, and other materials requiring specific functional groups.
Mecanismo De Acción
The mechanism by which 4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would need to be determined through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid
4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzyl iodide
4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzene
Uniqueness
4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structural complexity and reactivity set it apart from simpler compounds.
Propiedades
IUPAC Name |
4-[(2,4-dichlorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2IO3/c1-20-14-5-9(7-19)4-13(18)15(14)21-8-10-2-3-11(16)6-12(10)17/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCJVGZWRMVTID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)I)OCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-3-(2-pyrazinyl)propanamide](/img/structure/B6070267.png)
![1-(4-Methylpiperazin-1-yl)-3-[1-[(2-methylsulfanylpyrimidin-5-yl)methyl]piperidin-3-yl]propan-1-one](/img/structure/B6070268.png)
![7-(4-FLUOROPHENYL)-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE](/img/structure/B6070277.png)
![1-(3-methoxybenzyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6070279.png)

![2-{[(5-CHLORO-2-METHOXYPHENYL)AMINO]METHYLIDENE}INDENE-1,3-DIONE](/img/structure/B6070294.png)
![3-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-1-methyl-4(1H)-quinolinone](/img/structure/B6070299.png)
![3-[[4-(1-Cyclopentylpyrrolidin-3-yl)piperidin-1-yl]methyl]pyridine](/img/structure/B6070307.png)
![1-[2-Imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-3,3-dimethylbutan-2-one;hydrobromide](/img/structure/B6070314.png)
![N-methyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B6070323.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-(3,4-difluorobenzyl)-3-isoxazolecarboxamide](/img/structure/B6070325.png)

![3-{2-[4-(2-adamantyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-2-piperazinone](/img/structure/B6070344.png)

